1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(4-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzyloxy group, a methoxyphenyl group, and a nitrobenzenesulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(4-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of a phenol group with a benzyl group to form the benzyloxy derivative.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring, which can be achieved through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(4-NITROBENZENESULFONYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or chloromethane (CH3Cl) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the benzyloxy group can produce a benzoic acid derivative.
Scientific Research Applications
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(4-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(4-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzyloxy and methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The piperazine ring can interact with various receptors in the body, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(4-NITROBENZENESULFONYL)PIPERAZINE: This compound has a similar structure but with different positions of the benzyloxy and methoxy groups.
1-[(BENZYLOXY)METHYL]-4-METHOXYBENZENE: This compound lacks the nitrobenzenesulfonyl group and piperazine ring, making it less complex.
Uniqueness
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(4-NITROBENZENESULFONYL)PIPERAZINE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the nitrobenzenesulfonyl group, in particular, sets it apart from other similar compounds, providing unique opportunities for research and application.
Properties
Molecular Formula |
C25H27N3O6S |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C25H27N3O6S/c1-33-24-12-7-21(17-25(24)34-19-20-5-3-2-4-6-20)18-26-13-15-27(16-14-26)35(31,32)23-10-8-22(9-11-23)28(29)30/h2-12,17H,13-16,18-19H2,1H3 |
InChI Key |
UHHSCNSXCPVGLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4 |
Origin of Product |
United States |
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